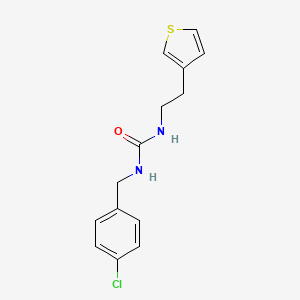
1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea is a chemical compound used in scientific research. It is also known as CB-13 and is a synthetic cannabinoid. This compound has been studied for its potential medicinal properties and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea is not fully understood. However, it is believed to act on the endocannabinoid system in the body. This system plays a role in various physiological processes such as pain sensation, mood, appetite, and memory. CB-13 is thought to bind to the CB1 and CB2 receptors in the endocannabinoid system, leading to its effects on the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea in lab experiments is its potential therapeutic properties. It has shown promising results in various studies and could be a potential treatment option for various diseases. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects on the body.
Orientations Futures
There are several future directions for research on 1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea. One direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with the endocannabinoid system in the body.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea involves the reaction of 4-chlorobenzyl chloride with 2-(thiophen-3-yl)ethylamine in the presence of a base. The resulting product is then treated with urea to obtain the final compound. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea has been studied for its potential medicinal properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c15-13-3-1-11(2-4-13)9-17-14(18)16-7-5-12-6-8-19-10-12/h1-4,6,8,10H,5,7,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZYUIGCOJRIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,5-dimethylbenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2901094.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2901097.png)
![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2901099.png)

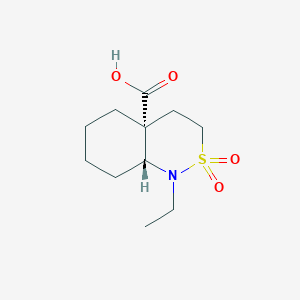
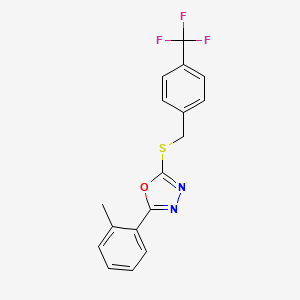
![2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone](/img/structure/B2901106.png)

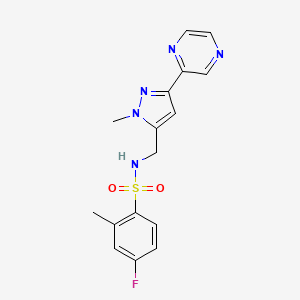
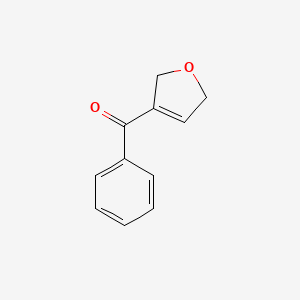
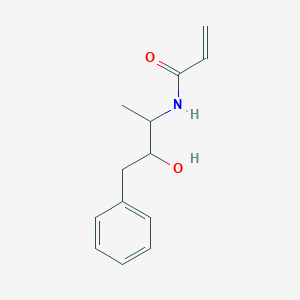
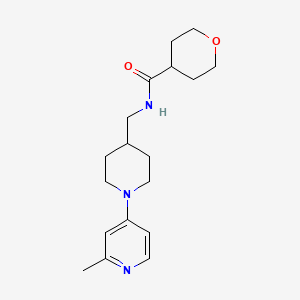
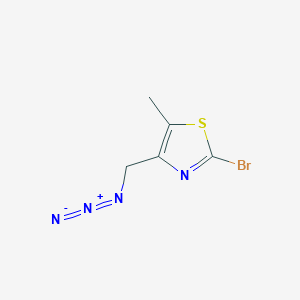
![1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2901114.png)